1-Chloromethanesulfonyl-piperidine 1-Chloromethanesulfonyl-piperidine
Brand Name: Vulcanchem
CAS No.: 90445-23-1
VCID: VC8007889
InChI: InChI=1S/C6H12ClNO2S/c7-6-11(9,10)8-4-2-1-3-5-8/h1-6H2
SMILES: C1CCN(CC1)S(=O)(=O)CCl
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68 g/mol

1-Chloromethanesulfonyl-piperidine

CAS No.: 90445-23-1

Cat. No.: VC8007889

Molecular Formula: C6H12ClNO2S

Molecular Weight: 197.68 g/mol

* For research use only. Not for human or veterinary use.

1-Chloromethanesulfonyl-piperidine - 90445-23-1

Specification

CAS No. 90445-23-1
Molecular Formula C6H12ClNO2S
Molecular Weight 197.68 g/mol
IUPAC Name 1-(chloromethylsulfonyl)piperidine
Standard InChI InChI=1S/C6H12ClNO2S/c7-6-11(9,10)8-4-2-1-3-5-8/h1-6H2
Standard InChI Key ZZHIRSCAVGFBKE-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)CCl
Canonical SMILES C1CCN(CC1)S(=O)(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Basic Molecular Properties

1-Chloromethanesulfonyl-piperidine is systematically named 1-(chloromethylsulfonyl)piperidine under IUPAC nomenclature . Its molecular structure consists of a six-membered piperidine ring (C₅H₁₁N) bonded to a sulfonamide group (-SO₂-) with a chloromethyl (-CH₂Cl) substituent. Key identifiers include:

PropertyValueSource
CAS Registry Number90445-23-1
Molecular FormulaC₆H₁₂ClNO₂S
Molecular Weight197.68 g/mol
Purity Specification≥95%
Storage ConditionsCool, dry environment

The chloromethyl sulfonyl moiety introduces significant electrophilicity at the sulfur atom, enabling nucleophilic substitution reactions critical for constructing complex molecular architectures.

Spectroscopic Fingerprints

While direct spectroscopic data for 1-chloromethanesulfonyl-piperidine remains unpublished, analogous piperidine sulfonamides exhibit characteristic signals:

  • ¹H NMR: Piperidine protons resonate at δ 1.4–1.6 (m, 2H), δ 1.7–1.9 (m, 4H), and δ 3.0–3.2 (t, 4H) . The -CH₂Cl group typically appears as a singlet near δ 4.3.

  • IR Spectroscopy: Strong S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1150 cm⁻¹, with C-Cl absorption at 750 cm⁻¹ .

Synthesis Pathways

Industrial Production Methods

Commercial synthesis likely proceeds via sulfonylation of piperidine using chloromethanesulfonyl chloride (ClCH₂SO₂Cl). The reaction mechanism involves:

  • Nucleophilic Attack: Piperidine's amine group attacks the electrophilic sulfur in ClCH₂SO₂Cl.

  • Chloride Elimination: HCl liberation forms the sulfonamide bond.

Reaction equation:
Piperidine+ClCH2SO2Cl1-Chloromethanesulfonyl-piperidine+HCl\text{Piperidine} + \text{ClCH}_2\text{SO}_2\text{Cl} \rightarrow \text{1-Chloromethanesulfonyl-piperidine} + \text{HCl}

This method parallels the synthesis of piperidine-1-sulfonyl chloride (CAS 35856-62-3), where SO₂Cl₂ reacts with piperidine .

Laboratory-Scale Optimization

Small-scale preparations may employ:

  • Solvent Systems: Dichloromethane or THF at 0–5°C to control exothermicity .

  • Stoichiometry: 1:1 molar ratio of piperidine to sulfonyl chloride.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields ≥95% purity .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes SN2 displacement with:

  • Amines: Forms secondary sulfonamides (R₂NSO₂-piperidine).

  • Alcohols: Produces alkoxy-methyl sulfonamides (ROCH₂SO₂-piperidine).

Sulfonamide Chemistry

The -SO₂- group participates in:

  • Mitsunobu Reactions: Coupling with alcohols to form ethers.

  • Reductive Amination: Conversion to amine derivatives using NaBH₃CN.

Industrial and Research Applications

Pharmaceutical Intermediates

As a bifunctional scaffold, 1-chloromethanesulfonyl-piperidine enables:

  • Kinase Inhibitor Synthesis: Sulfonamide moieties enhance target binding affinity.

  • Prodrug Development: Chloromethyl group facilitates controlled drug release.

Thermo Fisher's analogous piperidine-1-sulfonyl chloride (CAS 35856-62-3) is explicitly marketed for pharmaceutical applications , suggesting similar utility for this compound.

Agrochemical Uses

Sulfonamide derivatives exhibit:

  • Herbicidal Activity: Disruption of plant acetolactate synthase.

  • Fungicidal Properties: Inhibition of ergosterol biosynthesis.

Hazard CategoryGHS Classification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory IrritationCategory 3

Exposure Mitigation

Mandatory precautions include:

  • PPE: Nitrile gloves, goggles, and lab coats .

  • Engineering Controls: Fume hoods with ≥100 fpm face velocity .

  • First Aid:

    • Skin Contact: Wash with soap/water for 15 minutes .

    • Eye Exposure: Irrigate with saline for 20 minutes .

Regulatory and Disposal Considerations

Transportation Compliance

Classified as non-hazardous for transport under DOT/IATA , contradicting its GHS hazards. This discrepancy suggests exemption based on concentration or packaging.

Waste Management

Requires incineration at EPA-approved facilities with sulfur scrubbers to prevent SOₓ emissions .

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